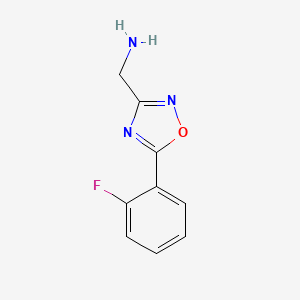
(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine is an organic compound that features a fluorophenyl group attached to an oxadiazole ring, which is further connected to a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine typically involves the formation of the oxadiazole ring followed by the introduction of the fluorophenyl and methanamine groups. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, and the methanamine group can be added through reductive amination of an aldehyde intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and employing catalytic hydrogenation for the reductive amination step. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure scalability and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The methanamine group can be oxidized to form an imine or nitrile.
Reduction: The oxadiazole ring can be reduced under specific conditions to form a dihydro-oxadiazole.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation with palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of dihydro-oxadiazoles.
Substitution: Formation of substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of fluorinated molecules with biological systems. Its ability to form hydrogen bonds and participate in aromatic interactions makes it a valuable tool in drug discovery and development.
Medicine
In medicinal chemistry, this compound has potential applications as a pharmacophore in the design of new drugs. Its structural features can be exploited to develop inhibitors or modulators of specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with enhanced properties, such as increased thermal stability or improved mechanical strength. It can also serve as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the oxadiazole ring can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
- (5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl)methanamine
- (5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl)methanamine
- (5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl)methanamine
Uniqueness
(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it a valuable scaffold in drug design and materials science.
Propiedades
Fórmula molecular |
C9H8FN3O |
|---|---|
Peso molecular |
193.18 g/mol |
Nombre IUPAC |
[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine |
InChI |
InChI=1S/C9H8FN3O/c10-7-4-2-1-3-6(7)9-12-8(5-11)13-14-9/h1-4H,5,11H2 |
Clave InChI |
HKUICAVZWQJAEL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC(=NO2)CN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


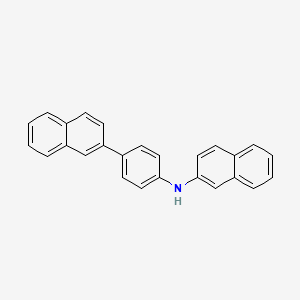
![(1R,5S,9s)-7-Benzyl-9-hydroxy-9-methyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B13651988.png)
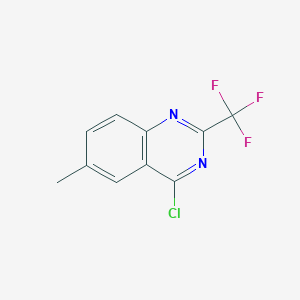
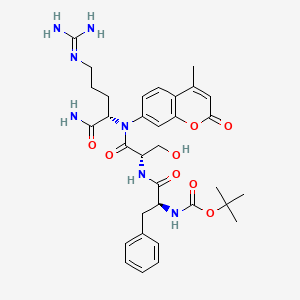

![6-(Chloromethyl)furo[2,3-b]pyridine](/img/structure/B13652025.png)
![2-Amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-3H-pyrrolo[2,3-D]pyrimidin-4-one](/img/structure/B13652028.png)
![1,1'-Bis(4-(ethoxycarbonyl)phenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B13652033.png)
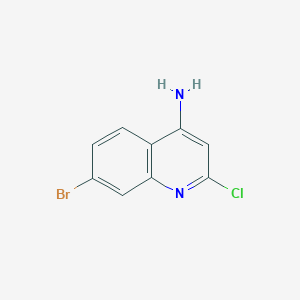
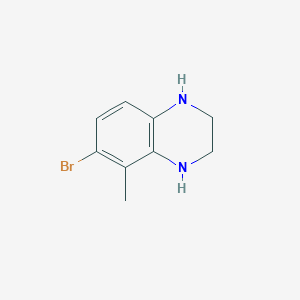
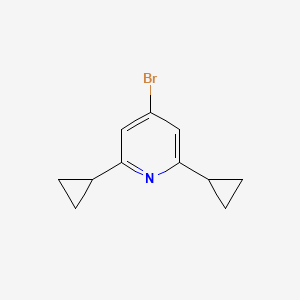
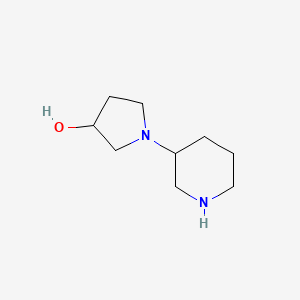

![1,1'-Bis(4-cyanophenyl)-[4,4'-bipyridine]-1,1'-diium hexafluorophosphate(V)](/img/structure/B13652058.png)
